molecular formula C11H16O7 B105141 1,3,5-Tri-O-acetyl-2-deoxy-D-erythro-pentofuranose CAS No. 4594-52-9

1,3,5-Tri-O-acetyl-2-deoxy-D-erythro-pentofuranose

Cat. No. B105141
CAS RN: 4594-52-9
M. Wt: 260.24 g/mol
InChI Key: QAGMBTAACMQRSS-MTULOOOASA-N
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Description

The compound 1,3,5-Tri-O-acetyl-2-deoxy-D-erythro-pentofuranose is a chemically modified sugar molecule that is often used as an intermediate in the synthesis of more complex molecules. It is characterized by the presence of acetyl groups at the 1, 3, and 5 positions of the pentofuranose sugar and the absence of a hydroxyl group at the 2 position, which is replaced by hydrogen, making it a deoxy sugar.

Synthesis Analysis

The synthesis of related acetylated pentofuranose derivatives has been reported in the literature. For instance, the synthesis of 1,4-Di-O-acetyl-2,3-dideoxy-α/β-D-pentofuranose and -pentopyranose starting from D-mannitol has been described, showcasing the versatility of sugar alcohols as starting materials for the synthesis of deoxy sugars . Although not directly about 1,3,5-Tri-O-acetyl-2-deoxy-D-erythro-pentofuranose, this study provides insight into the synthetic strategies that could be applied to similar compounds.

Molecular Structure Analysis

The molecular structure of acetylated pentofuranose derivatives is typically elucidated using spectroscopic methods such as NMR. For example, the 1H-NMR and 13C-NMR spectra of diacetylated pentofuranose compounds have been provided, which are crucial for confirming the structure and purity of these molecules . These techniques are essential for the structural analysis of 1,3,5-Tri-O-acetyl-2-deoxy-D-erythro-pentofuranose as well.

Chemical Reactions Analysis

The reactivity of acetylated pentofuranose derivatives can be complex. A study has shown that peroxynitrite reacts with a related compound, 2',3',5'-tri-O-acetyl-7,8-dihydro-8-oxoguanosine, to form a novel nitration product . This indicates that acetylated pentofuranoses can undergo oxidation and nitration reactions under certain conditions, which could be relevant for the chemical behavior of 1,3,5-Tri-O-acetyl-2-deoxy-D-erythro-pentofuranose.

Physical and Chemical Properties Analysis

The physical and chemical properties of acetylated pentofuranose derivatives are influenced by their functional groups. The acetyl groups increase the lipophilicity of the sugar, which can affect its solubility and reactivity. The deoxy feature at the 2 position also impacts the molecule's reactivity and interaction with other chemical entities. While specific data on 1,3,5-Tri-O-acetyl-2-deoxy-D-erythro-pentofuranose is not provided, the properties of similar compounds suggest that it would exhibit similar behavior in terms of solubility and reactivity .

Scientific Research Applications

Synthesis and Biological Activity

  • Anti-cancer Activity : 1-O-Acetyl-2-deoxy-3,5-di-O-toluoyl-4-thio-D-erythro-pentofuranose, a compound related to 1,3,5-Tri-O-acetyl-2-deoxy-D-erythro-pentofuranose, was used to synthesize novel nucleosides with 5-azacytosine. These nucleosides exhibited significant cytotoxicity against various human cancer cell lines (Tiwari et al., 2003).

  • Precursor for Stereospecific Synthesis : The compound was utilized as a convenient precursor for the stereospecific synthesis of nucleoside analogues. These analogues have potential as antiviral agents (Mathé et al., 1999).

  • DNA Damage Biomarker : In a study exploring peroxynitrite's reaction with guanosine, a novel compound featuring the 1,3,5-Tri-O-acetyl-2-deoxy-D-erythro-pentofuranose moiety was identified. This compound could serve as a biomarker for peroxynitrite-induced DNA damage (Niles et al., 2001).

Structural and Synthetic Studies

  • X-ray Structural Analysis : The X-ray diffraction of a derivative, 1,3,4-tri-O-acetyl-2-deoxy-beta-d-erythro-pentopyranose, was conducted to understand its crystal structure, aiding in the comprehension of its chemical properties (Chen et al., 2009).

  • Enzymatic Synthesis : The compound was utilized in the enzymatic synthesis of 9-(3-Deoxy-β-D-erythro-pentofuranosyl)-2,6-diaminopurine, highlighting its role in developing nucleoside analogues with potential pharmaceutical applications (Barai et al., 2002).

Future Directions

1,3,5-Tri-O-acetyl-2-deoxy-D-erythro-pentofuranose plays a key role in the synthesis of carbohydrates . It is often used as an important intermediate in organic synthesis . Its future directions may involve its use in the development of new bioactive compounds.

properties

IUPAC Name

[(2R,3S)-3,5-diacetyloxyoxolan-2-yl]methyl acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16O7/c1-6(12)15-5-10-9(16-7(2)13)4-11(18-10)17-8(3)14/h9-11H,4-5H2,1-3H3/t9-,10+,11?/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QAGMBTAACMQRSS-MTULOOOASA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OCC1C(CC(O1)OC(=O)C)OC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)OC[C@@H]1[C@H](CC(O1)OC(=O)C)OC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16O7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

260.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1,3,5-Tri-O-acetyl-2-deoxy-D-erythro-pentofuranose

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
3
Citations
N Mulakayala, P Rao, J Iqbal, R Bandichhor… - European Journal of …, 2013 - Elsevier
Multiple sclerosis (MS) often results in chronic inflammatory and autoimmune disorders, and recent developments in understanding the disease pathogenesis has lead to newer …
Number of citations: 37 www.sciencedirect.com
HB Cottam, DA Carson - Cheminform, 2007 - books.google.com
The discovery and development of effective chemotherapeutic agents to treat patients with cancer have been major endeavors of academic, government, and industrial laboratories for …
Number of citations: 1 books.google.com
DF Purdy - 1992 - search.proquest.com
The design and synthesis of functionalized deoxygenated and dideoxygenated nucleoside analogues continues to captivate profound interest in view of their chemotherapeutic potential…
Number of citations: 0 search.proquest.com

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